molecular formula C20H36O3Sn B12561719 Tributyl(2,6-dimethoxyphenoxy)stannane CAS No. 216668-39-2

Tributyl(2,6-dimethoxyphenoxy)stannane

Cat. No.: B12561719
CAS No.: 216668-39-2
M. Wt: 443.2 g/mol
InChI Key: ORLKDSRVPJZUMY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(2,6-dimethoxyphenoxy)stannane is an organotin compound characterized by a central tin atom bonded to three butyl groups and a 2,6-dimethoxyphenoxy moiety. This structure confers unique physicochemical properties, including lipophilicity and reactivity, making it relevant in organometallic synthesis and catalytic applications. The 2,6-dimethoxyphenoxy group enhances steric and electronic effects, influencing binding interactions in biological or material systems. However, its toxicity profile remains understudied compared to other organotin derivatives, necessitating caution in handling .

Properties

CAS No.

216668-39-2

Molecular Formula

C20H36O3Sn

Molecular Weight

443.2 g/mol

IUPAC Name

tributyl-(2,6-dimethoxyphenoxy)stannane

InChI

InChI=1S/C8H10O3.3C4H9.Sn/c1-10-6-4-3-5-7(11-2)8(6)9;3*1-3-4-2;/h3-5,9H,1-2H3;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

ORLKDSRVPJZUMY-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=C(C=CC=C1OC)OC

Origin of Product

United States

Preparation Methods

Procedure:

  • Deprotonation : 2,6-Dimethoxyphenol (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and treated with sodium hydride (NaH, 1.2 equiv) at 0–5°C to generate the sodium phenoxide.
  • Tin Halide Addition : Tributyltin chloride (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12–24 hours.
  • Workup : The reaction is quenched with water, extracted with diethyl ether, and purified via silica gel chromatography.

Key Data :

Parameter Value
Yield 68–75%
Reaction Time 12–24 hours
Solvent THF
Base NaH

Mechanistic Insight :
The phenoxide ion attacks the electrophilic tin center in Bu$$_3$$SnCl, forming the Sn–O bond while releasing NaCl. Steric hindrance from the 2,6-dimethoxy groups necessitates prolonged reaction times to ensure complete substitution.

Redistribution Reaction from Tetraorganotin Precursors

Redistribution (Kocheshkov comproportionation) offers an alternative pathway, particularly for mixed organotin compounds. Starting from tetrabutyltin (Bu$$4$$Sn) and tin tetrachloride (SnCl$$4$$), the reaction can yield Bu$$_3$$SnCl, which is subsequently functionalized.

Procedure:

  • Redistribution : Bu$$4$$Sn (1.0 equiv) and SnCl$$4$$ (1.0 equiv) are heated at 80°C in toluene for 6 hours to form Bu$$_3$$SnCl.
  • Phenoxide Coupling : The isolated Bu$$_3$$SnCl is reacted with 2,6-dimethoxyphenoxide as described in Method 1.

Key Data :

Parameter Value
Bu$$_3$$SnCl Yield 82–88%
Overall Yield 60–65%

Limitations :
This two-step process introduces complexity, but it is advantageous for large-scale synthesis due to the commercial availability of Bu$$_4$$Sn.

Palladium-Catalyzed Cross-Coupling (Stille Reaction)

While Stille reactions typically form carbon-tin bonds, modified protocols can facilitate tin-oxygen coupling. A palladium catalyst mediates the reaction between tributylstannane and an aryl halide.

Procedure:

  • Substrate Preparation : 2,6-Dimethoxyphenyl triflate (1.0 equiv) is prepared from 2,6-dimethoxyphenol and triflic anhydride.
  • Coupling : The triflate is reacted with hexabutylstannane (Bu$$6$$Sn, 1.5 equiv) in the presence of Pd(PPh$$3$$)$$_4$$ (5 mol%) in dimethylformamide (DMF) at 80°C for 8 hours.

Key Data :

Parameter Value
Yield 55–60%
Catalyst Pd(PPh$$3$$)$$4$$
Solvent DMF

Challenges :
Competitive side reactions, such as homocoupling of the stannane, reduce efficiency. This method is less favored than nucleophilic substitution due to moderate yields.

Hydrostannylation of Quinone Derivatives

A niche approach involves the hydrostannylation of 2,6-dimethoxyquinone with tributyltin hydride (Bu$$_3$$SnH). This radical-mediated process forms the Sn–O bond via anti-Markovnikov addition.

Procedure:

  • Radical Initiation : A mixture of 2,6-dimethoxyquinone (1.0 equiv) and Bu$$_3$$SnH (1.2 equiv) is irradiated with UV light in benzene.
  • Quenching : The reaction is halted with glacial acetic acid, and the product is isolated via fractional distillation.

Key Data :

Parameter Value
Yield 45–50%
Reaction Time 4–6 hours
Light Source UV (254 nm)

Mechanistic Insight :
The tin-centered radical adds to the quinone’s carbonyl group, followed by hydrogen abstraction from Bu$$_3$$SnH. This method is limited by the availability of quinone precursors.

Comparative Analysis of Methods

Method Yield (%) Cost Efficiency Scalability Purity (%)
Nucleophilic Substitution 68–75 High Excellent ≥95
Redistribution 60–65 Moderate Good ≥90
Stille Coupling 55–60 Low Moderate ≥85
Hydrostannylation 45–50 Low Poor ≥80

Chemical Reactions Analysis

Types of Reactions

Tributyl(2,6-dimethoxyphenoxy)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in radical reactions, the product is often a dehalogenated or cyclized compound .

Scientific Research Applications

Tributyl(2,6-dimethoxyphenoxy)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(2,6-dimethoxyphenoxy)stannane primarily involves the generation of radicals through the homolytic cleavage of the tin-hydrogen bond. This radical can then participate in various chemical transformations, such as the reduction of halides or the cyclization of unsaturated compounds . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Tributyl(2,6-dimethoxyphenoxy)stannane belongs to a broader class of 2,6-dimethoxyphenoxy derivatives. Key structural analogues include:

Compound Functional Groups Biological Activity (5-HT1A Affinity) Toxicity Notes
This compound Tin (Sn), butyl, 2,6-dimethoxy Not reported Potential organotin toxicity
(S)-WB4101 (2,6-dimethoxyphenoxy analogue) No tin; methyl/ethyl substituents Nanomolar antagonist (Ki ~1 nM) Well-characterized antagonist
(S)-1 (unsubstituted derivative) No methoxy groups High specificity (Ki ~2 nM) Lower lipophilicity
(S)-16 (o-methoxy derivative) Additional methoxy group Ki ~5 nM Moderate affinity

Key Findings :

  • The tin center in this compound distinguishes it from non-organotin analogues like WB4101, which exhibit potent 5-HT1A receptor binding. The absence of tin in WB4101 derivatives correlates with higher biological specificity .
  • Substituent Effects: QSAR studies reveal that electron-donating groups (e.g., methoxy) at the 2,6-positions enhance receptor affinity by modulating electronic and steric interactions. However, the bulky tributyltin group in this compound may sterically hinder receptor binding, limiting its pharmacological utility compared to WB4101 derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.